molecular formula C15H12Cl2O B15197211 2,3-Dichloro-1,3-diphenylpropan-1-one CAS No. 16619-56-0

2,3-Dichloro-1,3-diphenylpropan-1-one

Cat. No.: B15197211
CAS No.: 16619-56-0
M. Wt: 279.2 g/mol
InChI Key: JKSKLBKKFIAHAE-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C15H12Cl2O. It is a chlorinated derivative of diphenylpropanone and is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1,3-diphenylpropan-1-one typically involves the chlorination of 1,3-diphenylpropan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the rate of chlorination and prevent over-chlorination.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using gas chromatography to ensure the desired level of chlorination is achieved.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,3-Dichloro-1,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1,3-diphenylpropan-1-one involves its interaction with various molecular targets. The chlorine atoms in the compound make it reactive towards nucleophiles, allowing it to participate in substitution reactions. The diphenylpropanone backbone provides stability and facilitates interactions with biological molecules, potentially affecting enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-propanol: Another chlorinated propanol with similar reactivity but different applications.

    2,3-Dichloropropanol: Shares the dichloro functionality but differs in the position of the chlorine atoms and overall structure.

    1,2,3-Trichloropropane: Contains an additional chlorine atom, leading to different chemical properties and uses.

Uniqueness

2,3-Dichloro-1,3-diphenylpropan-1-one is unique due to its diphenylpropanone structure combined with the dichloro functionality. This combination provides a balance of stability and reactivity, making it valuable in various chemical syntheses and research applications.

Properties

CAS No.

16619-56-0

Molecular Formula

C15H12Cl2O

Molecular Weight

279.2 g/mol

IUPAC Name

2,3-dichloro-1,3-diphenylpropan-1-one

InChI

InChI=1S/C15H12Cl2O/c16-13(11-7-3-1-4-8-11)14(17)15(18)12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

JKSKLBKKFIAHAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Cl)Cl

Origin of Product

United States

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